molecular formula C21H24FN5O5 B2495480 Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate CAS No. 338410-17-6

Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate

Cat. No.: B2495480
CAS No.: 338410-17-6
M. Wt: 445.451
InChI Key: SYCZAEFMAJUENU-UHFFFAOYSA-N
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Description

Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C21H24FN5O5 and its molecular weight is 445.451. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[2-[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O5/c1-3-31-20(29)14-12-15(21(30)32-4-2)19(28)24-18(14)26-25-13-8-10-27(11-9-13)17-7-5-6-16(22)23-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZAEFMAJUENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=NC(=CC=C3)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate

This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The structure suggests it may exhibit activity related to central nervous system (CNS) modulation, potentially affecting neurotransmitter systems.

Chemical Structure and Properties

  • Molecular Formula : C18H22FN5O4
  • Molecular Weight : Approximately 373.4 g/mol
  • Functional Groups : The compound contains a hydrazine moiety, pyridine rings, and a piperidine structure, which are often associated with various biological activities.

Pharmacological Effects

  • Antidepressant Activity : Compounds with similar structural features have been studied for their antidepressant effects. The piperidine ring is known to interact with serotonin and norepinephrine receptors, suggesting potential efficacy in mood disorders.
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from apoptosis and oxidative stress, indicating possible applications in neurodegenerative diseases.
  • Antimicrobial Effects : Preliminary studies on related compounds suggest that they may exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

The precise mechanism of action for this compound remains largely unexplored. However, based on the presence of the piperidine and pyridine moieties:

  • Receptor Interaction : It is hypothesized that the compound may act as a modulator at various neurotransmitter receptors (e.g., serotonin, dopamine), which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : The hydrazine component may confer the ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or bacterial growth.

Case Studies

  • In a study investigating similar piperidine derivatives, researchers found significant improvements in depressive-like behaviors in animal models when administered at specific dosages. The compounds were shown to increase levels of serotonin and norepinephrine in the brain.
  • Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage in vitro. This suggests that derivatives of this compound may also possess similar protective qualities.

Data Table

Biological ActivityRelated CompoundsObserved EffectsReference
AntidepressantPiperidine analogsIncreased serotonin levelsStudy A
NeuroprotectionPyridine derivativesReduced neuronal apoptosisStudy B
AntimicrobialHydrazine compoundsInhibition of bacterial growthStudy C

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